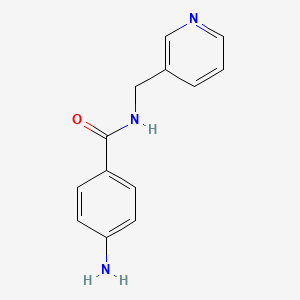

4-Amino-N-(Pyridin-3-ylmethyl)benzamid

Übersicht

Beschreibung

4-amino-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H13N3O It is a benzamide derivative featuring an amino group and a pyridinylmethyl substituent

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Inhibition of NAMPT:

One notable application of 4-amino-N-(pyridin-3-ylmethyl)benzamide is its role as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This inhibition has implications for cancer therapy, as it can disrupt the metabolic processes that cancer cells rely on for growth and survival. Research has shown that derivatives of this compound can be synthesized to enhance their efficacy against various cancer types, making it a promising candidate for further development in oncological treatments .

2. Neuroprotective Effects:

Recent studies have identified derivatives of 4-amino-N-(pyridin-3-ylmethyl)benzamide as potential neuroprotective agents. For instance, some derivatives have demonstrated significant inhibitory activity against c-Abl, a kinase involved in neurodegenerative diseases such as Parkinson's disease. These compounds exhibit lower toxicity and improved blood-brain barrier permeability compared to existing treatments like nilotinib, suggesting their potential use in treating neurodegenerative conditions .

3. Antiviral Activity:

The compound has also shown promise as an antiviral agent, particularly against filoviruses such as Ebola and Marburg viruses. Research indicates that certain derivatives can effectively inhibit viral entry into host cells, highlighting their potential for development into therapeutic agents for viral infections. The structure-activity relationship studies suggest that modifications to the benzamide structure can enhance antiviral potency and selectivity .

Biochemical Research Applications

1. Enzyme Inhibition Studies:

4-amino-N-(pyridin-3-ylmethyl)benzamide is utilized in enzyme inhibition studies to explore its effects on various biochemical pathways. It serves as a model compound for understanding the interactions between small molecules and target enzymes, providing insights into drug design and development processes.

2. Proteomics Research:

The compound is also employed in proteomics research to study protein interactions and functions. Its ability to modulate specific biological pathways makes it valuable for understanding disease mechanisms at the molecular level .

Case Studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-aminobenzamide with pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production of 4-amino-N-(pyridin-3-ylmethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-amino-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-N-(3-pyridinyl)benzamide: Similar structure but lacks the methyl group on the pyridine ring.

N-(pyridin-2-yl)benzamide: The pyridine ring is attached at a different position.

4-amino-N-(pyridin-4-ylmethyl)benzamide: The pyridine ring is attached at the 4-position instead of the 3-position.

Uniqueness

4-amino-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Biologische Aktivität

4-amino-N-(pyridin-3-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 4-amino-N-(pyridin-3-ylmethyl)benzamide consists of a benzamide core substituted with an amino group and a pyridine moiety. The synthesis typically involves the reaction of 4-amino-benzamide with pyridin-3-carboxaldehyde, followed by purification processes such as recrystallization or chromatography.

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including 4-amino-N-(pyridin-3-ylmethyl)benzamide, exhibit significant anticancer properties. For instance, related compounds have shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard treatments .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 4-amino-N-(pyridin-3-ylmethyl)benzamide | A549 | - |

| Compound 40 | A549 | 1.03 |

| Compound 40 | HeLa | 1.15 |

| Compound 40 | MCF-7 | 2.59 |

The mechanism by which 4-amino-N-(pyridin-3-ylmethyl)benzamide exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA methylation and histone deacetylation. For example, related compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and cancer progression .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components during inflammatory responses. This inhibition suggests potential therapeutic applications in diseases characterized by inflammation and tissue damage, such as rheumatoid arthritis and osteoarthritis .

Study on Cancer Cell Lines

In a study evaluating the efficacy of various benzamide derivatives, including those similar to 4-amino-N-(pyridin-3-ylmethyl)benzamide, researchers found that modifications to the benzene ring significantly influenced anticancer activity. The introduction of different substituents enhanced potency against specific cancer types, demonstrating structure-activity relationships (SARs) that can guide future drug development .

In Vivo Studies

Preliminary in vivo studies have indicated that compounds with similar structures can reduce tumor growth in animal models. These studies provide a foundation for further exploration into the pharmacokinetics and bioavailability of 4-amino-N-(pyridin-3-ylmethyl)benzamide.

Eigenschaften

IUPAC Name |

4-amino-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQVSNJQSZKTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.